Termitomycamid B

Übersicht

Beschreibung

Termitomycamid B ist eine neuroprotektive Verbindung, die aus dem Pilz Termitomyces titanicus isoliert wurde. Diese Verbindung hat aufgrund ihrer Fähigkeit, den durch das endoplasmatische Retikulum induzierten Zelltod zu hemmen, Aufmerksamkeit erregt, was sie zu einem potenziellen Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mechanism of Action

Termitomycamide B has been identified as a neuroprotective agent that effectively inhibits endoplasmic reticulum stress-dependent cell death. This property is particularly relevant in the context of neurodegenerative diseases, where ER stress plays a critical role in neuronal cell death. Studies have shown that Termitomycamide B exhibits dose-dependent protective activity against such stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

In one study, the neuroprotective effects of Termitomycamide B were evaluated using cellular models of ER stress. The compound demonstrated significant reductions in markers of cell death and improved cell viability under stress conditions, indicating its potential for further development as a treatment for neurodegenerative diseases .

Antioxidant Activity

Role in Disease Prevention

The antioxidant properties of Termitomycamide B have been explored in the context of various diseases, including cancer and metabolic disorders. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. Research indicates that compounds derived from Termitomyces, including Termitomycamide B, possess significant antioxidant capabilities .

Research Findings

A recent study highlighted the ability of Termitomycamide B to scavenge free radicals and reduce oxidative damage in cellular models. This effect was associated with decreased levels of reactive oxygen species (ROS) and improved cellular health, underscoring its potential as a preventive agent against oxidative stress-related diseases .

Potential Anti-Cancer Applications

Mechanisms Against Cancer Cells

Termitomycamide B's bioactive compounds have shown promise in combating cancer through various mechanisms, including inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. The compound's ability to modulate cell signaling pathways related to cancer progression makes it a candidate for further investigation .

Clinical Implications

In vitro studies have demonstrated that Termitomycamide B can inhibit the proliferation of several cancer cell lines, suggesting its potential utility as an adjunct therapy in cancer treatment. These findings warrant further exploration into its efficacy and safety in clinical settings .

Industrial Applications

Biotechnological Uses

The enzymes produced by Termitomyces, including those associated with Termitomycamide B, have potential applications in various industrial processes such as biomass degradation and bioremediation. The ability of these enzymes to break down complex lignocellulosic materials positions them as valuable tools in sustainable agriculture and waste management .

Data Summary Table

| Application Area | Description | Research Findings |

|---|---|---|

| Neuroprotection | Inhibits ER stress-dependent cell death | Dose-dependent protection against neuronal cell death observed |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative damage | Significant reduction of ROS levels in treated cells noted |

| Anti-Cancer Potential | Induces apoptosis; inhibits tumor growth | Inhibition of cancer cell proliferation demonstrated |

| Industrial Biotechnology | Enzymatic applications for biomass degradation | Enzymes from Termitomyces show promise for sustainable practices |

Wirkmechanismus

Target of Action

Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .

Mode of Action

Termitomycamide B interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, Termitomycamide B helps to maintain the normal function of the ER .

Biochemical Pathways

The primary biochemical pathway affected by Termitomycamide B is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature

Result of Action

The primary result of Termitomycamide B’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .

Action Environment

The action of Termitomycamide B is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.

Biochemische Analyse

Biochemical Properties

Termitomycamide B plays a significant role in biochemical reactions, particularly in the context of ER stress. It interacts with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions primarily involves the suppression of ER stress, thereby protecting cells from ER stress-dependent cell death .

Cellular Effects

Termitomycamide B exerts profound effects on various types of cells and cellular processes. It influences cell function by mitigating ER stress, which is linked to several neuronal diseases including Parkinson’s, Alzheimer’s, and prion diseases . The impact of Termitomycamide B on cell signaling pathways, gene expression, and cellular metabolism is largely centered around its ability to suppress ER stress .

Molecular Mechanism

The molecular mechanism of action of Termitomycamide B involves its binding interactions with biomolecules within the ER, leading to the suppression of ER stress. This suppression can be attributed to enzyme inhibition or activation, and changes in gene expression, all of which contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

The effects of Termitomycamide B change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that Termitomycamide B can protect against ER stress-dependent cell death in Neuro2a cells induced by tunicamycin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Termitomycamid B wird typischerweise aus den Fruchtkörpern von Termitomyces titanicus gewonnen. Der Extraktionsprozess beinhaltet die Isolierung von Fettsäureamiden aus dem Pilz. Die Verbindung kann durch eine Reihe organischer Reaktionen synthetisiert werden, einschließlich der Bildung von Amidbindungen und der Einarbeitung von Indolderivaten .

Industrielle Produktionsmethoden: Derzeit gibt es aufgrund seiner natürlichen Herkunft und der Komplexität seiner Extraktion keine industriellen Produktionsmethoden im großen Maßstab für this compound. Es werden Forschungsprojekte durchgeführt, um effizientere Synthesewege und skalierbare Produktionsmethoden zu entwickeln .

Analyse Chemischer Reaktionen

Reaktionstypen: Termitomycamid B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können am Indolring oder an der Fettsäurekette auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Termitomycamide A: Another fatty acid amide isolated from Termitomyces titanicus with similar neuroprotective properties.

Termitomycamide C, D, and E: These compounds share structural similarities with Termitomycamide B and exhibit comparable biological activities.

Uniqueness: Termitomycamide B is unique due to its specific structure, which includes an indole derivative and a fatty acid chain. This structure contributes to its potent neuroprotective effects and its ability to inhibit endoplasmic reticulum stress-dependent cell death more effectively than some of its analogs .

Biologische Aktivität

Termitomycamide B is a compound derived from fungi in the genus Termitomyces, which are known for their symbiotic relationships with termites. This article explores the biological activities associated with Termitomycamide B, including its antimicrobial, antioxidant, and potential therapeutic effects.

Overview of Termitomyces

Termitomyces fungi are significant in the ecosystem, particularly due to their role in termite nests where they decompose lignocellulosic materials. These fungi produce a variety of bioactive compounds, including terpenoids and other secondary metabolites that exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that extracts from Termitomyces species, including those containing Termitomycamide B, demonstrate substantial antimicrobial properties. A study found that methanol extracts of Termitomyces mycelial biomass were effective against several pathogenic bacteria and fungi. The inhibition zones measured ranged from 12 to 14.5 mm against various strains, including:

- Escherichia coli

- Bacillus cereus

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Salmonella typhimurium

- Candida albicans

The extracts showed varying degrees of effectiveness, with notable potency against Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of Termitomyces extracts is significant, with studies employing the DPPH radical scavenging method revealing that the extracts can effectively scavenge free radicals. The IC50 value for antioxidant activity was determined to be 2.262 mg/mL, indicating strong antioxidative properties comparable to other well-known mushrooms like Agaricus blazei and Ganoderma tsugae. The antioxidant activity increased with concentration, reaching up to 77.5% inhibition at 5 mg/mL .

The biological activities of Termitomycamide B can be attributed to several mechanisms:

- Enzymatic Activity : The ability of Termitomyces fungi to produce ligninolytic enzymes contributes to their antimicrobial effects by degrading cell walls of pathogens.

- Reactive Oxygen Species (ROS) Generation : The Fenton reaction facilitated by these fungi may generate hydroxyl radicals that contribute to their antimicrobial efficacy .

- Secondary Metabolite Production : Compounds like drimenol have been identified in Termitomyces, which exhibit insecticidal and antimicrobial properties .

Study on Antimicrobial Properties

In a comparative study, extracts from different Termitomyces species were tested against a panel of bacteria and fungi. The results highlighted that:

- Extracts from Termitomyces sp. T153 showed significant inhibition against all tested pathogens.

- The methanol extract was particularly effective against Gram-positive bacteria.

Study on Antioxidant Potential

Another investigation focused on the antioxidant capacity of various fungal extracts using the DPPH assay. Results indicated that:

| Extract Type | IC50 (mg/mL) | Maximum Inhibition (%) |

|---|---|---|

| Termitomyces Mycelial Biomass | 2.262 | 77.5 |

| Agaricus blazei | 2.26 | Comparable |

| Ganoderma tsugae | 4.28 | Lower |

This table illustrates the competitive antioxidant capacity of Termitomyces compared to other mushrooms .

Eigenschaften

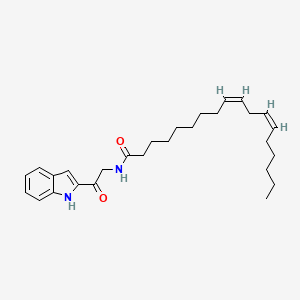

IUPAC Name |

(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZGHQVBEWMXHZ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.